Technical Profile: 5-Chlorothiophene-2-carbonitrile
Technical Profile: 5-Chlorothiophene-2-carbonitrile
This guide provides an in-depth technical analysis of 5-chlorothiophene-2-carbonitrile , a critical heterocyclic building block.[1] While often conflated with its downstream derivatives (such as the acid chloride used in Rivaroxaban synthesis), this specific nitrile intermediate possesses distinct physicochemical properties and synthetic utility.
CAS Registry Number: 50478-16-5 IUPAC Name: 5-chlorothiophene-2-carbonitrile[1][2][3]
Physicochemical Characterization
The molecular weight and isotopic signature of 5-chlorothiophene-2-carbonitrile are defined by the presence of both sulfur and chlorine, necessitating precise mass spectrometry interpretation.[1]
Molecular Weight & Formula
| Parameter | Value | Notes |
| Chemical Formula | Heteroaromatic nitrile | |
| Average Molecular Weight | 143.59 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 142.9596 Da | Based on |
| Exact Mass ( | 144.9567 Da | Significant M+2 peak |
Isotopic Distribution (Mass Spectrometry)
For researchers performing LC-MS validation, the chlorine atom induces a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope.[1]
-
m/z 143 (100%):
-
m/z 145 (~32%):
Physical Properties[1][3][5][6][7][8]
-
Boiling Point: ~201.2 °C (at 760 mmHg)[1]
-
Physical State: Pale yellow liquid or low-melting solid (dependent on purity).[1]
-
Solubility: Highly soluble in chlorinated solvents (
,ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ), DMSO, and ethyl acetate. Sparingly soluble in water.[3] -
Electronic Character: The nitrile group (-CN) at position 2 is strongly electron-withdrawing, deactivating the ring, while the chlorine at position 5 offers weak deactivation via induction but activation via resonance.
Synthetic Pathways & Process Chemistry[9][10][11]
The synthesis of 5-chlorothiophene-2-carbonitrile generally proceeds via two primary strategies: Direct Halogenation (Route A) or Cyanation (Route B).[1] Route A is preferred for atom economy, while Route B is used when regioselectivity is critical.
Workflow Visualization
Figure 1: Comparative synthetic routes.[1] Route A exploits the directing effect of sulfur to chlorinate position 5. Route B installs the nitrile via nucleophilic substitution.
Detailed Protocol: Route A (Direct Chlorination)
This method utilizes the inherent directing effects of the thiophene ring. Although the cyano group is electron-withdrawing (meta-directing in benzene), the sulfur atom in thiophene strongly activates the
Reagents: Thiophene-2-carbonitrile, Sulfuryl Chloride (
-
Setup: Charge a dry 3-neck flask with thiophene-2-carbonitrile (1.0 eq) and anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add
(0.1 eq) as a Lewis acid catalyst. -
Chlorination: Add
(1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polychlorination. -
Quench: Pour mixture onto ice-water. Extract organic layer.[4][5]
-
Purification: Wash with saturated
(to remove acid byproducts) and brine. Dry over .[5] Distill under reduced pressure to isolate the product.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized material, researchers must cross-reference the following spectral data.
Nuclear Magnetic Resonance ( -NMR)
The substitution pattern is confirmed by the loss of the H-5 proton and the shift of the remaining protons.
-
Solvent:
(7.26 ppm ref) -
7.55 ppm (d, J=4.0 Hz, 1H): Proton at position 3 (deshielded by the adjacent nitrile).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
6.95 ppm (d, J=4.0 Hz, 1H): Proton at position 4 (shielded relative to H3, adjacent to Cl).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Coupling Constant (
): ~4.0 Hz is characteristic of thiophene 3,4-coupling.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Infrared Spectroscopy (FT-IR)[1]
-
Diagnostic Peak: ~2220
(Strong, sharp). This confirms the presence of the Nitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) group. -
Absence: No broad -OH stretch (3000+
) or Carbonyl (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) peak (~1700 ), confirming no hydrolysis to the acid or amide has occurred.
Applications in Drug Development
5-chlorothiophene-2-carbonitrile is a high-value intermediate because it serves as a stable precursor to 5-chlorothiophene-2-carboxylic acid , the acylating agent for the Factor Xa inhibitor Rivaroxaban (Xarelto) .[1]
Mechanism of Action in Synthesis
While the acid chloride is the direct reagent used to couple with the oxazolidinone core, the nitrile offers a shelf-stable alternative that avoids the moisture sensitivity of the acid chloride.
-
Hydrolysis: The nitrile is hydrolyzed (NaOH/EtOH) to the carboxylic acid (CAS 24065-33-6).
-
Activation: The acid is converted to the acid chloride (CAS 42518-98-9) using Thionyl Chloride (
) immediately prior to coupling. -
Coupling: Reaction with the oxazolidinone amine yields Rivaroxaban.
Bioisosterism
In medicinal chemistry, the 5-chlorothiophene moiety acts as a bioisostere for a p-chlorophenyl group.[1] The sulfur atom alters the lipophilicity (LogP) and metabolic stability compared to the benzene analog, often improving the pharmacokinetic profile of the final drug candidate.
Safety & Handling (MSDS Summary)
-
Hazards: Toxic if swallowed or inhaled. Causes skin and serious eye irritation.[4] Liberates HCN if exposed to strong acids.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow hydrolysis to amide).
-
Waste: Segregate as halogenated organic waste. Do not mix with acid streams.
References
-
PubChem Compound Summary. (2025). 5-Chlorothiophene-2-carbonyl chloride (Related Derivative Data).[1][3][4] National Library of Medicine. Link[1][4]
-
Biosynth. (2025).[2][6] 5-Chlorothiophene-2-carbonitrile Product Page.[1][2]Link[1]
-
ChemicalBook. (2025). 5-Chlorothiophene-2-carboxylic acid Synthesis and Intermediates.Link[1]
-
Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof (WO2015198259A1).Link[1]
-
Beilstein Journal of Organic Chemistry. (2010). Development of potential manufacturing routes for substituted thiophenes.Link[1]
Sources
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 42518-98-9 [m.chemicalbook.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
